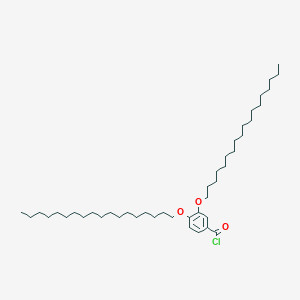
3,4-Bis(octadecyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(octadecyloxy)benzoyl chloride is an organic compound characterized by the presence of two octadecyloxy groups attached to a benzoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(octadecyloxy)benzoyl chloride typically involves the reaction of 3,4-dihydroxybenzoyl chloride with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(octadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
3,4-Bis(octadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and coatings to enhance hydrophobic properties.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 3,4-Bis(octadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of octadecyloxy groups enhances its solubility in organic solvents, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
3,4-Bis(octadecyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
Benzoyl Chloride Derivatives: Compounds with different substituents on the benzene ring, such as 4-nitrobenzoyl chloride.
Uniqueness: 3,4-Bis(octadecyloxy)benzoyl chloride is unique due to the presence of long-chain octadecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and solubility in non-polar solvents, making it suitable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
528881-61-0 |
|---|---|
Formule moléculaire |
C43H77ClO3 |
Poids moléculaire |
677.5 g/mol |
Nom IUPAC |
3,4-dioctadecoxybenzoyl chloride |
InChI |
InChI=1S/C43H77ClO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-46-41-36-35-40(43(44)45)39-42(41)47-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
Clé InChI |
AFPOWAOCZMXYDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
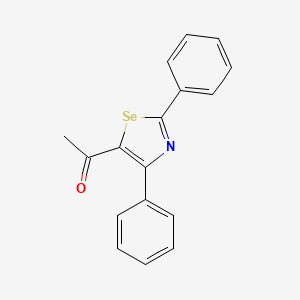
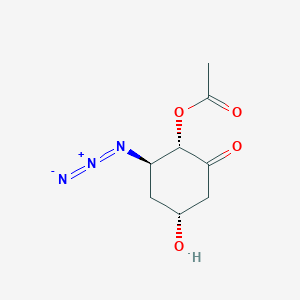
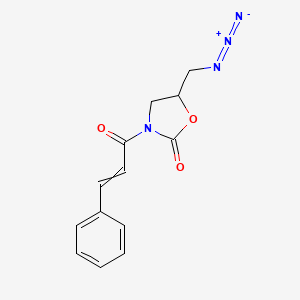
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
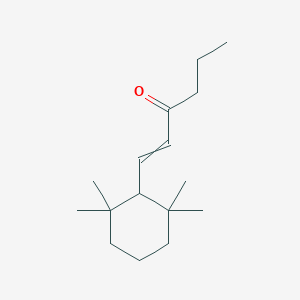

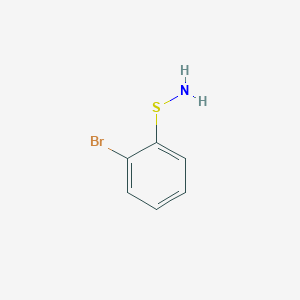
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
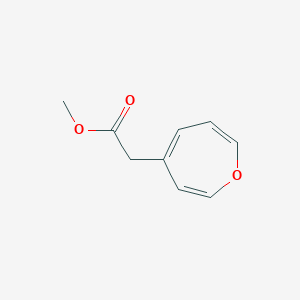
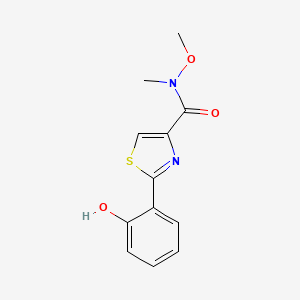
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
